molecular formula C10H10O4 B14447427 6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2h-pyran-2-one CAS No. 78440-83-2

6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2h-pyran-2-one

Cat. No.: B14447427
CAS No.: 78440-83-2
M. Wt: 194.18 g/mol
InChI Key: JDDJJFBCPKHYNT-UHFFFAOYSA-N
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Description

6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2H-pyran-2-one is a heterocyclic compound that features a furan ring fused to a pyranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2H-pyran-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Paal-Knorr synthesis is a classical method that involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst . Another method involves the Feist-Benary synthesis, which uses β-dicarbonyl compounds and α-haloketones under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above-mentioned synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can yield dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted furans and pyranones, which can be further functionalized for specific applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2H-pyran-2-one stands out due to its unique combination of a furan ring and a pyranone structure, which imparts distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

78440-83-2

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

2-(furan-2-yl)-4-methoxy-2,3-dihydropyran-6-one

InChI

InChI=1S/C10H10O4/c1-12-7-5-9(14-10(11)6-7)8-3-2-4-13-8/h2-4,6,9H,5H2,1H3

InChI Key

JDDJJFBCPKHYNT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)OC(C1)C2=CC=CO2

Origin of Product

United States

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